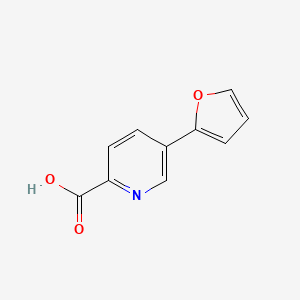

5-(Furan-2-yl)picolinic acid

描述

Significance of Picolinic Acid Scaffolds in Contemporary Chemical Research

Picolinic acid, a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position, serves as a fundamental scaffold in contemporary chemical and pharmaceutical research. wikipedia.org Its derivatives are recognized for their versatility, stemming from the ease of substitution on the pyridine ring, which allows for detailed modification of their chemical and physical properties. tandfonline.com This structural flexibility makes them highly valuable in medicinal chemistry. tandfonline.com

A key feature of the picolinic acid scaffold is its function as a bidentate chelating agent, capable of coordinating with a variety of metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.org This metal-binding capacity is particularly crucial in the design of metalloenzyme inhibitors. nih.govacs.org Picolinic acid-based compounds act as metal-binding pharmacophores (MBPs), targeting the active site metal ions in metalloenzymes, which are of significant therapeutic interest. nih.govacs.org Research has demonstrated that modifying the picolinic acid scaffold can modulate the physicochemical properties of these inhibitors, such as their acidity and lipophilicity, thereby enhancing their drug-like characteristics. nih.govacs.org The historical and ongoing development of drugs for a wide range of diseases, including cancer, diabetes, and various infections, underscores the enduring importance of pyridine carboxylic acid isomers like picolinic acid in drug discovery. tandfonline.comdp.ladigitellinc.com

Structural and Electronic Contributions of the Furan (B31954) Moiety in Heterocyclic Systems

Furan is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. wikipedia.org Its aromatic character arises from the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, which creates a 4n+2 aromatic system according to Hückel's rule. wikipedia.org However, the aromaticity of furan is more modest compared to benzene, thiophene, and pyrrole. wikipedia.org

The oxygen heteroatom significantly influences the electronic properties of the furan ring. It acts as an electron-donating group, increasing the electron density of the ring carbons relative to benzene. wikipedia.orgimperial.ac.uk This heightened electron density makes furan and its derivatives considerably more reactive in electrophilic substitution reactions. wikipedia.org The electron-rich nature of the furan ring can be harnessed in the design of various functional molecules. tandfonline.comtandfonline.com Furthermore, the electronic properties of furan-containing systems can be fine-tuned by introducing electron-withdrawing or electron-donating substituents onto the ring. ontosight.aiacs.org In materials science, furan derivatives are explored for applications in organic electronics and as building blocks for polymers and other advanced materials. researchgate.net

Overview of 5-(Furan-2-yl)picolinic Acid as a Versatile Chemical Entity for Advanced Investigations

This compound (CAS No. 930110-99-9) is a hybrid molecule that integrates the key features of both the picolinic acid and furan scaffolds. bldpharm.com This unique combination results in a versatile chemical entity with significant potential for advanced chemical investigations, particularly in coordination chemistry and materials science.

The structure combines the proven metal-chelating properties of the picolinic acid moiety with the electron-rich aromatic system of the furan ring. The picolinic acid portion, with its pyridine nitrogen and carboxyl group, provides a strong bidentate coordination site for metal ions. wikipedia.orgnih.gov The furan ring, being electron-rich, can influence the electronic properties and photoluminescence of metal complexes. tandfonline.comtandfonline.com

Research on structurally related compounds, such as 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid, has shown their utility in constructing one-dimensional coordination polymers with varied structural motifs and interesting photoluminescent properties. tandfonline.comtandfonline.comresearchgate.net These findings suggest that this compound is a highly promising ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The ability to tune the properties of such materials by modifying the ligand makes this compound a valuable building block for developing new materials with tailored electronic and optical characteristics.

Data Tables

Table 1: Physicochemical Properties of this compound and its Parent Scaffolds

| Property | This compound | Picolinic Acid | Furan |

| CAS Number | 930110-99-9 bldpharm.com | 98-98-6 | 110-00-9 wikipedia.org |

| Molecular Formula | C10H7NO3 | C6H5NO2 wikipedia.org | C4H4O wikipedia.org |

| Molecular Weight | 189.17 g/mol bldpharm.com | 123.11 g/mol | 68.075 g/mol wikipedia.org |

| Appearance | Solid | White solid wikipedia.org | Colorless, volatile liquid wikipedia.org |

| Key Features | Combines metal-chelating and electron-rich aromatic properties | Bidentate chelating agent wikipedia.org | Electron-rich aromatic system wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWJYKGQIACFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649934 | |

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930110-99-9 | |

| Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 5-(Furan-2-yl)picolinic Acid Core

The synthesis of the this compound framework is achieved through several strategic approaches, with cross-coupling reactions being particularly prominent. These methods allow for the direct and efficient formation of the crucial carbon-carbon bond between the pyridine (B92270) and furan (B31954) rings.

Cross-Coupling Approaches: Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used metal-catalyzed reaction for forming C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This method has been successfully applied to the synthesis of furan-substituted picolinic acids.

A notable example is the synthesis of a derivative, 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid, which utilizes a sequential Suzuki coupling strategy. tandfonline.com In this process, a di-halogenated picolinate (B1231196) scaffold is coupled first with one boronic acid and then with another. Specifically, dimethyl 4-bromo-6-chloropicolinate undergoes a Suzuki coupling with (4-(methoxycarbonyl)phenyl)boronic acid, followed by a second coupling with furan-2-ylboronic acid. The final step involves the hydrolysis of the ester groups to yield the dicarboxylic acid. tandfonline.com

The use of furan-based boronic acids can present challenges, as they are sometimes prone to protodeboronation under coupling conditions. nih.govmdpi.com However, optimized conditions, such as the use of potassium heteroaryltrifluoroborates and specific catalyst-ligand systems, have enabled the efficient cross-coupling of furan moieties with various aryl halides. nih.gov

Table 1: Example of Sequential Suzuki-Miyaura Coupling for a Furan-Picolinic Acid Derivative tandfonline.com

| Step | Starting Material | Reagent | Catalyst/Base | Product |

|---|---|---|---|---|

| 1 | Dimethyl 4-bromo-6-chloropicolinate | (4-(Methoxycarbonyl)phenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethyl 6-chloro-4-(4-(methoxycarbonyl)phenyl)picolinate |

| 2 | Product from Step 1 | Furan-2-ylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Trimethyl 6-(furan-2-yl)-[2,4'-bipyridine]-4,6'-dicarboxylate |

| 3 | Product from Step 2 | NaOH(aq) | N/A | 4-(4-Carboxyphenyl)-6-(furan-2-yl)picolinic acid |

Multi-step Syntheses from Picolinic Acid Precursors

Beyond direct cross-coupling, multi-step synthetic sequences starting from picolinic acid or its simple derivatives are employed to build the target molecule. These strategies often involve the initial functionalization of the picolinic acid ring to prepare it for subsequent reactions.

One common pathway begins with the esterification of picolinic acid to protect the carboxyl group and enhance solubility in organic solvents. researchgate.net The resulting ester, such as methyl picolinate, can then be converted into a more reactive intermediate. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields picolinic acid hydrazide. researchgate.net This hydrazide is a versatile building block that can be further reacted, for example, with furan-2-carbaldehyde to form a hydrazone, which can then be cyclized to form other heterocyclic systems linked to the pyridine core. researchgate.net

Another strategy involves converting picolinic acid into a halogenated derivative that can serve as a handle for coupling reactions. A multi-step process can transform picolinic acid into 4-iodomethylpicolinate, which is then a suitable substrate for reactions like Sonogashira coupling. umsl.edu

Derivatization of Substituted Picolinic Acid Scaffolds

The synthesis can also proceed from more complex, pre-substituted picolinic acid scaffolds. This approach is advantageous when specific substitution patterns are desired on the final molecule. The synthesis of 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid serves as an excellent illustration of this strategy. tandfonline.com The synthesis commences with dimethyl 4-bromo-6-chloropicolinate, a scaffold that already contains two distinct halogen handles. tandfonline.com This allows for selective, sequential derivatization, first at the 4-position with a carboxyphenyl group and subsequently at the 6-position with the furan ring via Suzuki couplings, ultimately yielding a highly functionalized product. tandfonline.comtandfonline.com

Preparation of Related Furan-Substituted Picolinic Acid Analogs and Derivatives

The core this compound structure is a key building block for creating a variety of more complex analogs and derivatives. These modifications are often designed to create ligands for coordination chemistry or molecules with specific electronic properties.

Synthesis of Oxadiazole-Linked Furan-Pyridine Systems

A significant class of derivatives involves linking the furan and pyridine rings through a 1,3,4-oxadiazole (B1194373) moiety. Oxadiazoles are stable heterocyclic compounds derived from the cyclization of diacylhydrazine intermediates. ijper.orgmdpi.com The synthesis of these systems often follows a convergent multi-step approach.

A representative synthesis for a compound like 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole begins with the preparation of two key intermediates: picolinic acid hydrazide and a furan carbonyl compound. researchgate.net Picolinic acid is first esterified and then reacted with hydrazine hydrate to form the hydrazide. researchgate.net This picolinic acid hydrazide is then condensed with a furan derivative, such as furan-2-carbaldehyde, to form an N-acylhydrazone. The final step is an oxidative cyclization of the hydrazone, often using an oxidizing agent in a suitable solvent, to forge the 1,3,4-oxadiazole ring. researchgate.netresearchgate.net This modular synthesis allows for variation in both the pyridine and furan components.

Incorporation of Carboxyphenyl Moieties onto Furan-Picolinic Acid Ligands

For applications in coordination chemistry, particularly in the construction of metal-organic frameworks (MOFs), ligands with multiple coordination sites are highly desirable. tandfonline.comrsc.org The incorporation of carboxyphenyl groups onto the furan-picolinic acid structure provides additional carboxylate binding sites.

The synthesis of 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid (H₂L2) is a well-documented example of this type of derivatization. tandfonline.comtandfonline.com This ligand was prepared to study how changing a substituent group from pyrazine (B50134) to furan affects the structure of coordination polymers. tandfonline.comtandfonline.com The synthesis, as outlined in section 2.1.1, uses a sequential palladium-catalyzed Suzuki coupling reaction on a dichloropicolinate diester scaffold. tandfonline.com This approach successfully introduced both a furan ring and a carboxyphenyl group, yielding an off-white solid with a final yield of 66.0%. tandfonline.com The resulting ligand possesses both the nitrogen atom of the pyridine ring and two distinct carboxyl groups, making it an effective building block for constructing diverse one-dimensional coordination polymers with metals like Manganese (Mn) and Nickel (Ni). tandfonline.comresearchgate.net

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-Carboxyphenyl)-6-(furan-2-yl)picolinic acid |

| Dimethyl 4-bromo-6-chloropicolinate |

| (4-(Methoxycarbonyl)phenyl)boronic acid |

| Furan-2-ylboronic acid |

| Dimethyl 6-chloro-4-(4-(methoxycarbonyl)phenyl)picolinate |

| Trimethyl 6-(furan-2-yl)-[2,4'-bipyridine]-4,6'-dicarboxylate |

| Methyl picolinate |

| Picolinic acid hydrazide |

| Furan-2-carbaldehyde |

| 4-Iodomethylpicolinate |

| 2-(Furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole |

| 4-(3-Carboxyphenyl)picolinic acid |

Development of Thiadiazole-Based Furan-Pyridine Ligands

The integration of furan and pyridine moieties into a single molecular framework with a thiadiazole linker has been an area of interest in the development of novel ligands with potential applications in coordination chemistry and materials science. The synthetic approaches to these ligands often involve multi-step sequences, starting from either the furan or the pyridine precursor.

One established method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the direct reaction of a carboxylic acid with thiosemicarbazide (B42300). researchgate.net In a typical procedure, the carboxylic acid is heated with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of an acyl thiosemicarbazide intermediate, which then undergoes cyclization to form the 1,3,4-thiadiazole (B1197879) ring. By applying this methodology to this compound, it is possible to synthesize 5-(5-(furan-2-yl)pyridin-2-yl)-1,3,4-thiadiazol-2-amine. This resulting amine serves as a versatile building block for further functionalization, including the formation of Schiff bases or other derivatives.

Another relevant synthetic strategy starts with furan-2-carboxylic acid, a closely related structure. In this method, furan-2-carboxylic acid is refluxed with thiosemicarbazide in the presence of concentrated sulfuric acid to yield 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine. jocpr.com The resulting amino-thiadiazole can then be further modified. For instance, it can undergo condensation reactions with various substituted aldehydes to form Schiff bases. jocpr.com

Furthermore, furan-thiadiazole structures can be assembled by reacting a pre-formed 2-amino-5-substituted-1,3,4-thiadiazole with furan-2-carbaldehyde (furfural). banglajol.info This reaction typically involves nucleophilic addition of the amino group to the aldehyde, followed by dehydration to form an azomethine linkage, connecting the furan and thiadiazole rings. banglajol.info

The table below summarizes a general synthetic approach for the preparation of thiadiazole-based furan-pyridine compounds.

| Starting Material | Reagents | Key Intermediate | Ref. |

| Picolinic Acid | Thiosemicarbazide, POCl₃ | 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | researchgate.net |

| Furan-2-carboxylic acid | Thiosemicarbazide, conc. H₂SO₄ | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | jocpr.com |

| 5-Substituted-2-amino-1,3,4-thiadiazole | Furan-2-carbaldehyde, conc. H₂SO₄ | 1-(Furan-2-yl)-N-(5-substituted-1,3,4-thiadiazol-2-yl)methanimine | banglajol.info |

Amidation Reactions Involving Picolinic Acid

Amidation, the formation of an amide bond, is a fundamental transformation in organic synthesis. For carboxylic acids like this compound, this typically involves activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

A common method for the amidation of picolinic acid and its derivatives is the in-situ formation of an acid chloride, followed by reaction with an amine. nih.govresearchgate.net Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this purpose. researchgate.netmdpi.com For example, reacting picolinic acid with thionyl chloride generates picolinoyl chloride, which is then treated with a primary or secondary amine in the presence of a base like triethylamine (B128534) (Et₃N) to yield the corresponding picolinamide (B142947). researchgate.net This method is directly applicable to this compound.

Alternatively, a variety of coupling agents can be employed to promote the amidation reaction directly, avoiding the need to isolate the acid chloride. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A more recent development is the use of catalytic methods for amidation. For instance, a practical catalytic reductive amination of carboxylic acids has been developed using phenylsilane (B129415) as a reducing agent. rsc.org In this two-stage, one-pot process, the carboxylic acid first reacts with the amine to form an ammonium (B1175870) carboxylate salt, which is then dehydrated to the amide. The amide is subsequently reduced by the silane (B1218182) in the presence of a zinc acetate (B1210297) catalyst. While this specific protocol leads to the corresponding amine, the initial amidation step is highly efficient for acids like 2-picolinic acid. rsc.org

The table below outlines various conditions and reagents used for the amidation of picolinic acid and related carboxylic acids, which are applicable to this compound.

| Carboxylic Acid | Amine | Reagents/Conditions | Product Type | Ref. |

| Picolinic Acid | N-alkylanilines | i. SOCl₂, reflux; ii. Amine, Et₃N, DCM | N-alkyl-N-phenylpicolinamide | nih.govresearchgate.net |

| Furan-2,5-dicarboxylic acid | 2-Aminopyrazine | Oxalyl chloride, then amine | Furan-2,5-dicarboxamide | mdpi.com |

| 2-Picolinic Acid | Morpholine | Phenylsilane, Toluene, reflux; then Zn(OAc)₂, Phenylsilane | Amide (intermediate before reduction) | rsc.org |

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes of 5-(Furan-2-yl)picolinic Acid and its Analogs

The design of ligands based on the this compound framework allows for the systematic tuning of coordination properties. By modifying the substituents on the pyridine (B92270) and furan (B31954) rings, researchers can influence the ligand's steric bulk, electronic character, and ultimately, the geometry and stability of the resulting metal complexes.

This compound typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. sjctni.edudergipark.org.tr This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. dergipark.org.tr This N,O-bidentate coordination is a hallmark of picolinic acid and its derivatives, providing a robust platform for the construction of a wide array of metal complexes. sjctni.edunih.gov The stability of these complexes is attributed to the formation of this chelate ring, which is entropically favored over monodentate coordination.

The introduction of a furan ring at the 5-position of the picolinic acid scaffold significantly influences the ligand's chelation properties. The furan ring is an electron-rich aromatic system that can affect the electron density of the pyridine ring and, consequently, the basicity of the pyridine nitrogen. This, in turn, can modulate the strength of the metal-nitrogen bond.

To further explore the coordination chemistry of picolinic acid-based ligands, researchers have incorporated other heterocyclic moieties, such as oxadiazole and thiadiazole rings, into the ligand design. mdpi.combioaccent.orgmdpi.comresearchgate.net These heterocycles can introduce additional nitrogen donor atoms, leading to ligands with different denticities and coordination modes.

For example, 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) has been synthesized and used to create novel coordination compounds with Fe(II) and Co(II). mdpi.com In these complexes, the fpo ligand acts as a bidentate N,N-donor, coordinating through the pyridine nitrogen and one of the nitrogen atoms of the oxadiazole ring. mdpi.com Similarly, picolinamide (B142947) derivatives incorporating a 1,2,5-oxadiazole ring have been shown to act as tridentate N,N,N donors in Cu(II) complexes. bioaccent.org The exploration of such N,N-donor ligand architectures opens up possibilities for creating complexes with unique magnetic and electronic properties.

Thiadiazole-containing ligands derived from picolinic acid have also been investigated. mdpi.comjocpr.com These ligands offer a combination of nitrogen and potentially sulfur donor atoms, although coordination through the thiadiazole nitrogen is more common. researchgate.net The synthesis of these ligands often involves the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids. jocpr.comsbq.org.br The resulting metal complexes exhibit a range of coordination geometries and have been explored for various applications. mdpi.com

Structural and Spectroscopic Characterization of Coordination Compounds

A comprehensive understanding of the coordination compounds formed by this compound and its analogs requires detailed structural and spectroscopic characterization. These techniques provide invaluable information about the molecular geometry, bonding, and electronic properties of the complexes.

Numerous studies have utilized single-crystal X-ray diffraction to characterize metal complexes of picolinic acid derivatives. nih.govmdpi.combioaccent.org For instance, the crystal structure of a Cu(II) complex with a picolinic acid-based ligand revealed a square planar coordination geometry, while a related complex with an additional bipyridine ligand showed a square-pyramidal geometry. nih.gov In the case of Fe(II) and Co(II) complexes with 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, X-ray diffraction confirmed the coordination of two ligand molecules and two water molecules to the metal center. mdpi.com

| Compound | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(II)(DPPA)]·4H₂O | Not specified | Not specified | Square planar | nih.gov |

| [Cu(II)(DPPA)(bpy)]·5H₂O | Not specified | Not specified | Square-pyramidal | nih.gov |

| Fe(fpo)₂(H₂O)₂₂ | Not specified | Not specified | Not specified | mdpi.com |

| Co(fpo)₂(H₂O)₂₂ | Not specified | Not specified | Not specified | mdpi.com |

| [Cu(II)(DFPA)Cl] | Not specified | Not specified | Square planar | bioaccent.org |

| [Cu(II)(DFPA)(8HQ)] | Not specified | Not specified | Square pyramidal | bioaccent.org |

While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic techniques offer valuable insights into the metal-ligand interactions in both solid and solution phases.

Fourier-Transform Infrared (FT-IR) Spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. hilarispublisher.com The coordination of the carboxylate group is typically evidenced by a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). researchgate.netresearchgate.net The position of the C=N stretching vibration of the pyridine ring is also sensitive to coordination and often shifts to a lower frequency upon complexation. sjctni.edu These shifts provide strong evidence for the involvement of both the carboxylate and pyridine groups in metal binding. sjctni.edu

| Vibration | Free Ligand | Metal Complex | Reference |

|---|---|---|---|

| ν(C=O) | ~1700 | Shifts upon coordination | sjctni.edu |

| ν(C=N) | Present | Shifts to lower frequency | sjctni.edu |

| ν(M-N) | - | Appears in low-frequency region | researchgate.net |

| ν(M-O) | - | Appears in low-frequency region | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) and Fe(III). jocpr.comnih.gov The EPR spectrum can provide information about the oxidation state of the metal ion, the coordination geometry, and the nature of the metal-ligand bonding. For instance, the g-values obtained from the EPR spectrum of a Cu(II) complex can indicate whether the bonding is primarily ionic or covalent. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for characterizing diamagnetic complexes in solution. nih.govresearchgate.net ¹H and ¹³C NMR spectra can confirm the structure of the ligand and provide information about how the electronic environment of the ligand changes upon coordination. For paramagnetic complexes, NMR can also be used, although the signals are often broadened and shifted. researchgate.net Nevertheless, paramagnetic NMR can provide valuable information about the magnetic properties of the complex and the nature of the metal-ligand interactions. researchgate.net

Investigation of Magnetic Properties in Metal Complexes

The magnetic properties of metal complexes derived from ligands analogous to this compound, particularly those involving first-row transition metals like cobalt(II) and iron(II), are a subject of significant research interest. These properties are fundamentally linked to the spin state of the central metal ion and the geometry of the coordination sphere.

Research on related cobalt(II) complexes often reveals behaviors characteristic of single-molecule magnets (SMMs), where individual molecules exhibit slow relaxation of magnetization. researchgate.netnih.gov This phenomenon is highly dependent on the magnetic anisotropy of the complex, which is quantified by the axial (D) and rhombic (E) zero-field splitting (ZFS) parameters. rsc.org For instance, in distorted six-coordinate Co(II) complexes, a positive D value is often observed, which is a prerequisite for SMM behavior in ions with an odd number of unpaired electrons. nih.gov

Direct current (DC) magnetic susceptibility measurements are typically employed to determine the effective magnetic moment (μeff) as a function of temperature. This data helps in elucidating the spin state of the metal ion and the nature of magnetic exchange interactions, if any, between metal centers. For example, a high-spin Co(II) complex (S = 3/2) would be expected to have a room temperature μeff value higher than the spin-only value of 3.87 μB due to orbital contributions.

Alternating current (AC) magnetic susceptibility measurements are crucial for probing the dynamic magnetic behavior and identifying SMM properties. The presence of an out-of-phase (χ'') signal that is dependent on both frequency and temperature is a hallmark of slow magnetic relaxation. researchgate.net From this data, the effective energy barrier for magnetization reversal (Ueff) can be determined.

The table below presents hypothetical magnetic data for a representative Co(II) complex with a ligand from the picolinic acid family, illustrating the key parameters investigated.

| Parameter | Value | Method of Determination | Significance |

|---|---|---|---|

| Spin State (S) | 3/2 (High-Spin) | DC Magnetic Susceptibility | Indicates the number of unpaired electrons on the Co(II) ion. |

| μeff at 300 K | ~4.8 μB | DC Magnetic Susceptibility | Confirms the high-spin state with significant orbital contribution. |

| D (Axial ZFS) | +34(1) cm-1 | Fitting of DC Magnetic Data / Ab initio Calculations | Quantifies the axial magnetic anisotropy; a positive value is crucial for SMM behavior in this system. nih.gov |

| E/D (Rhombicity) | ~0.3 | Fitting of DC Magnetic Data / Ab initio Calculations | Describes the deviation from perfect axial symmetry. |

| Ueff (Energy Barrier) | 65.3 K | AC Magnetic Susceptibility | Represents the energy barrier that the magnetic moment must overcome to reverse its direction. researchgate.net |

Modulation of Coordination Environments through Ligand Functionalization

The coordination environment around a metal ion—defined by the number of donor atoms (coordination number), their spatial arrangement (geometry), and the nature of the metal-ligand bonds—can be precisely controlled through the functionalization of the ligand. nih.gov For this compound, functional groups can be introduced onto either the pyridine or the furan ring. Such modifications can induce significant changes in the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the resulting metal complexes.

Steric Effects: Introducing bulky substituents near the coordination site (the picolinate (B1231196) N,O-donors) can impose steric hindrance, forcing the adoption of specific coordination geometries. For example, adding a large group to the position adjacent to the carboxylate on the pyridine ring could favor a lower coordination number or a more distorted geometry to alleviate steric strain. This distortion can, in turn, have a profound impact on the magnetic anisotropy of the complex. rsc.org

Electronic Effects: The electronic properties of the ligand can be tuned by adding electron-donating or electron-withdrawing groups. An electron-donating group on the furan ring would increase the electron density on the ligand framework, potentially strengthening the sigma-donating ability of the picolinate moiety. Conversely, an electron-withdrawing group, such as a nitro group, would decrease it. mdpi.com These electronic perturbations modify the ligand field strength, which can influence the spin state of the metal ion and the energy of d-d electronic transitions.

Introduction of Additional Donor Sites: Functionalization can also be used to introduce new donor atoms, transforming the bidentate this compound into a polydentate ligand. mdpi.com For instance, attaching a pyridyl or an aminoalkyl group to the furan ring could create a tridentate or tetradentate ligand capable of forming more stable, intricate coordination complexes. This increase in denticity generally leads to thermodynamically more stable complexes. researchgate.net

The following interactive table illustrates how different hypothetical functionalizations of the this compound scaffold could modulate the coordination environment.

| Functional Group | Position of Functionalization | Primary Effect | Potential Impact on Coordination Environment |

|---|---|---|---|

| tert-Butyl | Pyridine ring (position 6) | Steric Hindrance | May lead to a distorted coordination geometry or prevent the formation of higher-coordinate species. |

| Methoxy (-OCH3) | Furan ring | Electron-Donating | Increases ligand donor strength, potentially stabilizing higher oxidation states of the metal. |

| Nitro (-NO2) | Furan ring | Electron-Withdrawing | Decreases ligand donor strength, potentially influencing the spin-state of the metal center. |

| 2-pyridyl | Furan ring (position 5) | Additional Donor Site | Changes ligand denticity from bidentate to tridentate, leading to different coordination geometries and enhanced complex stability. |

| -CH2-PPh2 | Pyridine ring (position 4) | Additional Donor Site (Soft Donor) | Creates a mixed N,O,P donor ligand, suitable for coordinating with metals that have a preference for soft phosphine (B1218219) donors. mdpi.com |

Applications in Supramolecular Chemistry and Catalysis

Design and Construction of Coordination Polymers and Metal-Organic Frameworks

The ability of 5-(Furan-2-yl)picolinic acid and its derivatives to act as ligands has been harnessed to create complex supramolecular structures. These ligands can direct the self-assembly of metal ions into one-dimensional (1D) and two-dimensional (2D) coordination polymers, with the potential to form more complex metal-organic frameworks (MOFs).

Ligand-Directed Self-Assembly of One-Dimensional and Two-Dimensional Architectures

The self-assembly of coordination polymers is a process where metal ions and organic ligands spontaneously form ordered structures. The final architecture of these materials is highly dependent on the geometry and coordination modes of the ligand. In the case of picolinic acid derivatives, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, leading to the formation of extended networks.

Research on a closely related ligand, 4-(4-carboxyphenyl)-6-(furan-2-yl)picolinic acid, demonstrates the construction of one-dimensional coordination polymers. tandfonline.com In these structures, the ligand coordinates with metal ions such as Manganese (Mn) and Nickel (Ni) to form 1D chains. These chains can adopt different conformations, such as zig-zag, molecular box, or linear arrangements, depending on the specific metal ion and reaction conditions. tandfonline.com The furan (B31954) and pyridine rings provide the necessary directionality for the self-assembly process, guiding the formation of these 1D architectures. tandfonline.com While specific examples of 2D architectures with this compound are not detailed in the available research, the principles of ligand-directed self-assembly suggest that by modifying the ligand or reaction conditions, higher-dimensional structures could be achieved.

Impact of Substituent Groups on Supramolecular Network Formation and Topology

The topology of a supramolecular network is profoundly influenced by the nature of the substituent groups on the organic ligand. Even subtle changes in the ligand structure can lead to dramatically different network topologies. This principle is well-illustrated by comparing coordination polymers constructed from picolinic acid derivatives bearing different heterocyclic substituents.

A study comparing a picolinic acid ligand with a furan substituent to one with a pyrazine (B50134) substituent revealed significant differences in the resulting coordination polymers. tandfonline.com While the pyrazine-containing ligand consistently formed isostructural 1D zig-zag chains with various metal ions, the furan-containing ligand gave rise to different structural motifs, including a 1D molecular box chain and a 1D linear chain. tandfonline.com This highlights the critical role of the substituent group in directing the final supramolecular architecture. The electronic properties and steric bulk of the furan ring, compared to the pyrazine ring, are likely responsible for these topological differences. tandfonline.com The ability to tune the network topology by simply changing a substituent group is a powerful tool in the rational design of functional supramolecular materials. nih.govrsc.org

Below is a table summarizing the effect of the substituent group on the topology of 1D coordination polymers based on a picolinic acid derivative.

| Substituent Group | Metal Ion | Resulting Supramolecular Topology |

| Pyrazine | Mn, Co, Cd, Zn | Isostructural 1D zig-zag chain tandfonline.com |

| Furan | Mn | 1D molecular box chain tandfonline.com |

| Furan | Ni | 1D linear chain tandfonline.com |

Photoluminescent Properties of Coordination Polymers

Coordination polymers constructed from ligands containing aromatic moieties often exhibit interesting photoluminescent properties. The luminescence can originate from the organic ligand, the metal center, or from charge transfer between the two. The incorporation of ligands like this compound into coordination polymers can lead to materials with tunable light-emitting properties.

Studies on coordination polymers formed with a furan-substituted picolinic acid derivative have shown that these materials exhibit photoluminescence. tandfonline.com The emission properties are influenced by both the ligand and the coordinated metal ion. For instance, the free ligand may exhibit fluorescence, and upon coordination to a metal center, the emission wavelength and intensity can be altered. This is often due to the coordination affecting the energy levels of the ligand's molecular orbitals. mdpi.com

Catalytic Applications and Mechanistic Studies

The unique electronic and structural features of this compound also make it a candidate for applications in catalysis, both as an organocatalyst and as a ligand in metal-based catalytic systems.

Role as Hydrogen Bond Donor Catalysts in Organic Transformations

Hydrogen bond donor catalysis is a powerful strategy in organic synthesis where a catalyst activates a substrate through hydrogen bonding interactions. wikipedia.orgillinois.edu The picolinic acid moiety, with its carboxylic acid group, has the potential to act as a hydrogen bond donor. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding.

While direct examples of this compound being used as a hydrogen bond donor catalyst are not prominent in the literature, the fundamental principles of its structure suggest this possibility. The ability of picolinic acid to form a weak intramolecular hydrogen bond has been noted, which could influence its catalytic activity. researchgate.net In bifunctional catalysis, a molecule can simultaneously activate both the nucleophile and the electrophile. A molecule like this compound, with both a hydrogen bond donating carboxylic acid and a Lewis basic furan oxygen, could potentially act as a bifunctional catalyst in certain organic transformations. Further research is needed to explore this potential catalytic role.

Research on Mechanistic Biological Activities in Vitro Studies

Enzyme Inhibition Mechanisms

In Vitro Tyrosinase Inhibition Studies: Enzyme Kinetics and Active Site Interactions

While direct kinetic studies on 5-(Furan-2-yl)picolinic acid are not extensively detailed in the available literature, the inhibitory mechanisms of structurally related compounds provide significant insights. Tyrosinase is a key copper-containing enzyme responsible for melanogenesis and enzymatic browning. nih.gov Inhibitors of this enzyme are of great interest in the cosmetic and food industries. nih.gov

Compounds containing heterocyclic rings, such as the furan (B31954) and pyridine (B92270) moieties in this compound, often exhibit inhibitory activity against tyrosinase. The mechanism frequently involves chelation of the copper ions within the enzyme's active site, which is crucial for its catalytic activity. Kinetic analyses of various heterocyclic inhibitors have demonstrated several modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. researchgate.netmdpi.com

Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-tyrosine) for binding to the enzyme's active site.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. mdpi.com

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Molecular docking studies on various inhibitors have shown that interactions with key amino acid residues in the active site, such as His367, are common. mdpi.com For a molecule like this compound, it is plausible that the nitrogen and oxygen atoms of the picolinic acid and furan rings could coordinate with the copper ions and form hydrogen bonds with surrounding residues, thereby inhibiting enzyme function.

Xanthine (B1682287) Oxidase Inhibition: Mixed-Type Kinetics and Binding Affinity Analyses

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. Research into inhibitors of XO is therefore of significant therapeutic interest.

Studies on analogous compounds, particularly 2-arylbenzo[b]furan derivatives, have provided valuable information on the potential inhibitory mechanism of furan-containing molecules against XO. nih.gov One representative furan derivative demonstrated potent XO inhibitory activity and was identified as a mixed-type inhibitor through Lineweaver-Burk plot analysis. nih.gov This indicates that the inhibitor can bind to both the free xanthine oxidase enzyme and the enzyme-substrate complex, interfering with the catalytic process at multiple points. nih.gov The structural skeleton of the 2-arylbenzo[b]furan was found to be important for maintaining this inhibitory effect. nih.gov

| Compound Type | Inhibition Type | Key Finding |

|---|---|---|

| 2-Arylbenzo[b]furan derivatives | Mixed-Type | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure, comprising a picolinic acid core and a furan substituent.

Picolinic Acid Core: The pyridine-carboxylic acid structure is a well-established pharmacophore. Picolinic acid and its derivatives are known synthetic auxins used as herbicides. nih.gov The carboxyl group and the nitrogen atom of the pyridine ring are crucial for interaction with biological targets like the Auxin-Signaling F-box Protein 5 (AFB5). nih.govnih.gov SAR studies on picolinamide (B142947) derivatives, which are structurally similar, have shown that the bioactivity of picolinamide compounds can be stronger than that of corresponding benzamide (B126) derivatives in other contexts, such as acetylcholinesterase inhibition. nih.gov

Interactions with Specific Biological Macromolecules (e.g., Auxin-Signaling F-box Protein 5)

A primary mechanism of action for picolinic acid-based herbicides is their interaction with the plant hormone auxin signaling pathway. nih.gov Specifically, these molecules target F-box proteins that function as auxin receptors, such as TIR1 and its homologs, including Auxin-Signaling F-box Protein 5 (AFB5). nih.govnih.gov

Picolinate (B1231196) auxins, like picloram, are selectively recognized by the AFB5 receptor. nih.gov The interaction does not occur in isolation; the picolinate molecule acts as a "molecular glue," enhancing the binding affinity between the AFB5 protein and its substrate, an Aux/IAA transcriptional repressor. nih.gov This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA protein. The removal of this repressor leads to the activation of auxin response genes, ultimately resulting in uncontrolled growth and plant death. Genetic studies in Arabidopsis have confirmed that mutations in the AFB5 gene confer significant resistance to picolinate auxins, demonstrating the specificity and importance of this interaction. nih.gov Given its picolinic acid core, this compound is predicted to engage in a similar mechanism of action within plant systems.

Investigation of Antibacterial Mechanisms and Efficacy in Model Systems

The this compound structure combines two moieties known for their antimicrobial properties.

Furan Derivatives: Furan-containing compounds exhibit a broad spectrum of antibacterial activity. researchgate.netijabbr.com Their mechanisms of action can include the disruption of bacterial metabolism and the inhibition of essential enzymes. mdpi.com For example, the natural product l-(+)-furanomycin acts as an antibacterial agent by replacing isoleucine during protein translation, highlighting a specific metabolic target. mdpi.com Other synthetic furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas species. ijabbr.com

Picolinic Acid/Picolinamide Derivatives: Picolinamide structures have been investigated as selective antibacterial agents. Notably, they have been developed as potent antibacterials that specifically target the pathogen Clostridioides difficile. researchgate.net

The combination of these two scaffolds in this compound suggests a potential for antibacterial activity through multiple or synergistic mechanisms, possibly involving cell membrane disruption, metabolic interference, or enzyme inhibition. mdpi.com

| Furan Derivative Type | Bacterial Strain | Observed Activity |

|---|---|---|

| 3-Aryl-3(furan-2-yl) propanoic acid | Escherichia coli | Inhibitory (MIC of 64 µg/mL) ijabbr.com |

| ARY furan derivative | Escherichia coli, Staphylococcus aureus | Significant action ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, S. aureus, Bacillus cereus | Antibacterial activity ijabbr.com |

Future Research Perspectives and Challenges

Development of Novel and Sustainable Synthetic Routes for 5-(Furan-2-yl)picolinic Acid and its Derivatives

The future development of applications for this compound and its derivatives is intrinsically linked to the ability to synthesize these compounds efficiently and sustainably. Current synthetic strategies often rely on cross-coupling reactions, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halide under palladium catalysis. While effective, these methods can present challenges related to catalyst cost, removal of residual metal impurities, and the use of organic solvents.

A summary of potential future synthetic research directions is presented in the table below:

| Research Direction | Focus Area | Potential Benefits |

| Green Chemistry Approaches | Use of aqueous media, biodegradable solvents, and energy-efficient reaction conditions. | Reduced environmental impact and lower production costs. |

| Advanced Catalysis | Development of non-precious metal catalysts (e.g., copper, iron) and reusable catalytic systems. | Increased cost-effectiveness and reduced metal contamination of products. |

| Process Intensification | Exploration of one-pot syntheses and continuous flow chemistry. | Improved reaction efficiency, reduced waste, and enhanced scalability. |

| Atom Economy | Design of synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized waste generation and more efficient use of resources. |

Exploration of Advanced Coordination Architectures with Tailored Properties

This compound has demonstrated considerable potential as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and the presence of both nitrogen and oxygen donor atoms allow for the formation of a wide variety of coordination architectures with diverse dimensionalities and topologies.

Future research in this area will likely focus on the rational design and synthesis of advanced coordination architectures with tailored properties. This involves the careful selection of metal ions and the modification of the this compound ligand to control the resulting structure and function. For example, the introduction of additional functional groups onto the picolinic acid or furan (B31954) rings could lead to materials with enhanced porosity, specific guest recognition capabilities, or improved catalytic activity.

The exploration of heterometallic systems, where two or more different metal ions are incorporated into the same framework, is another promising avenue of research. These materials could exhibit interesting magnetic, optical, or electronic properties arising from the synergistic interactions between the different metal centers. The development of dynamic and responsive coordination architectures that can change their structure or properties in response to external stimuli, such as light, temperature, or the presence of specific molecules, is also a key area for future investigation.

Integration of Advanced Computational Modeling for Predictive Chemical Design

The use of advanced computational modeling techniques is poised to play a crucial role in accelerating the discovery and development of new materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures of both the ligand and its metal complexes. This can provide valuable insights into the nature of the metal-ligand bonding and help to rationalize the observed physical and chemical properties.

Furthermore, computational screening and predictive design methodologies can be used to identify promising new ligands and coordination architectures before they are synthesized in the laboratory. For example, molecular modeling can be used to predict the porosity and gas sorption properties of hypothetical MOFs, allowing researchers to focus their synthetic efforts on the most promising candidates. The simulation of spectroscopic properties, such as luminescence, can also aid in the interpretation of experimental data and the design of new materials with specific optical characteristics.

The integration of machine learning and artificial intelligence with computational chemistry is another exciting future direction. These approaches could be used to develop predictive models for a wide range of properties, from synthetic accessibility to material performance, based on large datasets of chemical information.

Elucidation of Broader Mechanistic Biological Roles and Targeted Applications in Research Platforms

While the primary focus of research on this compound has been in the area of materials science, there is potential for this compound and its derivatives to find applications in the biological sciences. The picolinic acid moiety is a known structural motif in biologically active molecules, and the furan ring is also present in a number of natural products and pharmaceuticals.

Future research could explore the potential of this compound derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. The coordination of these ligands to metal ions could also be exploited to develop new therapeutic or diagnostic agents. For instance, metal complexes of this compound could be designed to target specific biological molecules or to act as probes for bioimaging applications.

A deeper understanding of the mechanistic biological roles of these compounds will require a combination of in vitro and in vivo studies. The use of advanced research platforms, such as high-throughput screening and proteomics, could help to identify the biological targets of these compounds and to elucidate their mechanisms of action. The development of structure-activity relationships will also be crucial for the rational design of new derivatives with improved biological activity and selectivity.

常见问题

Q. What strategies enable derivatization of this compound for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。